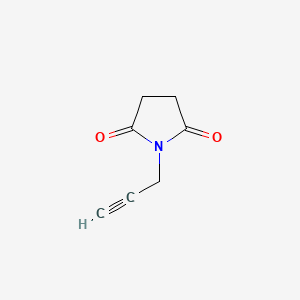

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTAQRZGKATJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406130 | |

| Record name | SBB039933 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10478-33-8 | |

| Record name | SBB039933 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Propynyl)succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a valuable heterocyclic building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps to deliver an in-depth understanding of the reaction's mechanistic underpinnings, the rationale for reagent and condition selection, and a robust, self-validating experimental procedure. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol detailed herein is designed for reproducibility, safety, and high-yield synthesis of the target compound.

Introduction and Strategic Importance

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Its rigid, five-membered ring system provides a stable framework for the precise spatial orientation of functional groups, making it a valuable component in the design of targeted therapeutics.[3][4] The introduction of a propargyl group at the nitrogen atom appends a terminal alkyne, a highly versatile functional handle. This alkyne moiety is of paramount importance in modern drug development, primarily for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This allows for the efficient and specific conjugation of the succinimide core to other molecules, such as peptides, antibodies, or fluorescent probes.

The target molecule, this compound (also known as N-propargylsuccinimide), therefore serves as a critical bifunctional linker and intermediate. Its synthesis is a key enabling step for constructing more complex molecular architectures, including antibody-drug conjugates (ADCs) and targeted imaging agents. This guide details a reliable and optimized protocol for its preparation via the nucleophilic substitution of succinimide with propargyl bromide.

Mechanistic Rationale and Reaction Design

The synthesis of this compound is achieved through a classical N-alkylation of an imide. The core transformation is a nucleophilic substitution reaction (SN2) where the deprotonated succinimide acts as the nucleophile and propargyl bromide serves as the electrophile.

The Role of the Base: Deprotonation of Succinimide

The nitrogen-hydrogen (N-H) bond of succinimide is acidic (pKa ≈ 9.5) due to the electron-withdrawing effect of the two adjacent carbonyl groups. These groups stabilize the resulting conjugate base, the succinimidyl anion, through resonance. However, for the reaction to proceed efficiently, a suitable base is required to deprotonate the succinimide in situ, generating a sufficient concentration of the nucleophilic anion.

Several bases can be employed, with the choice often depending on factors like desired reaction rate, cost, and solubility.[5]

-

Strong Bases (e.g., Potassium Hydroxide, Sodium Hydride): These ensure near-complete deprotonation, driving the reaction forward. Potassium hydroxide (KOH) is a cost-effective and common choice.

-

Weaker Bases (e.g., Potassium Carbonate, Cesium Carbonate): These can also be effective, particularly at elevated temperatures. Cesium carbonate (Cs₂CO₃) is known to accelerate SN2 reactions, though it is a more expensive reagent.[5]

For this protocol, we select Potassium Carbonate (K₂CO₃) as a moderately strong, inexpensive, and easy-to-handle base that provides an excellent balance of reactivity and safety.

The Electrophile: Propargyl Bromide

Propargyl bromide (3-bromo-1-propyne) is an excellent electrophile for this SN2 reaction.[6] The bromine atom is a good leaving group, and the adjacent alkyne does not sterically hinder the approach of the nucleophile to the methylene carbon. It is, however, a potent lachrymator and must be handled with care in a well-ventilated fume hood.[6]

Solvent Selection

The choice of solvent is critical for ensuring that both the succinimide salt and the alkylating agent are sufficiently solvated to react. A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base (e.g., K⁺) without strongly solvating and deactivating the nucleophilic anion.

-

N,N-Dimethylformamide (DMF): A common and highly effective solvent for this type of reaction due to its high polarity and boiling point, allowing for a wide range of reaction temperatures.

-

Acetonitrile (ACN): Another suitable polar aprotic solvent.

-

Acetone: Can also be used, often with stronger bases.

We select N,N-Dimethylformamide (DMF) for its excellent solvating properties for both the potassium succinimide intermediate and propargyl bromide, facilitating a homogenous and efficient reaction.

Reaction Mechanism Workflow

The overall synthesis proceeds in two main stages within a single pot:

-

Deprotonation: Succinimide reacts with potassium carbonate to form the potassium succinimidyl salt.

-

Nucleophilic Attack: The succinimidyl anion attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide ion and forming the C-N bond.

Caption: High-level workflow of the N-propargylation of succinimide.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints through Thin Layer Chromatography (TLC) monitoring.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| Succinimide | C₄H₅NO₂ | 99.09 | 5.00 g | 50.46 | 1.0 |

| Propargyl Bromide | C₃H₃Br | 118.96 | 4.4 mL | 55.50 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 10.46 g | 75.69 | 1.5 |

| DMF (anhydrous) | C₃H₇NO | 73.09 | 100 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~400 mL | - | For workup/TLC |

| Hexane | C₆H₁₄ | 86.18 | ~200 mL | - | For TLC/crystallization |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | For workup |

| Brine (sat. NaCl) | NaCl(aq) | - | ~100 mL | - | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying |

Equipment

-

250 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Dropping funnel (optional)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp (254 nm)

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the 250 mL two-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure all glassware is dry.

-

To the flask, add succinimide (5.00 g, 50.46 mmol) and anhydrous potassium carbonate (10.46 g, 75.69 mmol).

-

Add 100 mL of anhydrous DMF via syringe or graduated cylinder.

-

-

Initiation of Reaction:

-

Begin stirring the suspension under a slow stream of nitrogen.

-

Carefully add propargyl bromide (4.4 mL, 55.50 mmol) to the stirring suspension at room temperature. The addition can be done via syringe over ~5 minutes. Caution: Propargyl bromide is a lachrymator and toxic; perform this step in a well-ventilated fume hood.[6]

-

Heat the reaction mixture to 60-65 °C using the heating mantle.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the progress of the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexane as the mobile phase).

-

To take a TLC sample, withdraw a small aliquot (~0.1 mL) of the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate.

-

The starting succinimide will have a lower Rf value than the less polar N-propargylated product. The reaction is complete when the succinimide spot has been completely consumed (typically 4-6 hours).

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 1 L beaker containing 400 mL of cold deionized water. Stir for 10-15 minutes. This will precipitate the crude product and dissolve the DMF and inorganic salts.

-

Transfer the aqueous suspension to a 1 L separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers in the separatory funnel and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

The expected yield of pure this compound is typically in the range of 80-90%.

-

Safety and Hazard Management

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

-

Propargyl Bromide: Highly flammable, toxic, and a potent lachrymator.[6] Handle only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

-

Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.

-

General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering. The heating process should be monitored carefully.

Conclusion

This guide presents a robust, well-characterized, and reproducible protocol for the synthesis of this compound. By understanding the underlying chemical principles—from the necessity of base-mediated deprotonation to the logic of solvent selection—researchers can confidently execute this synthesis and troubleshoot potential issues. The resulting compound is a high-value intermediate, poised for application in advanced drug discovery and bioconjugation strategies through its versatile terminal alkyne handle.

References

- Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2738. [Link: https://www.researchgate.

- Singh, A. K. (2017). Comment on "Why is propargyl bromide and benzyl azide click reaction not a feasible reaction?". ResearchGate. [Link: https://www.researchgate.net/post/Why_is_propargyl_bromide_and_benzyl_azide_click_reaction_not_a_feasible_reaction]

- Cerecetto, H., & Blanco, M. M. (2011). An efficient and simple method enables the N-alkylation of aromatic cyclic imides using cesium carbonate. Synthesis, 2011(04), 571-576. [Link: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]

- Grishina, G. V., & Borisenko, A. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4875. [Link: https://www.mdpi.com/1420-3049/27/15/4875]

- Li, B., et al. (2021). Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)–H Activation. The Journal of Organic Chemistry, 86(15), 10299–10309. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.1c00994]

- Patil, S. S., et al. (2018). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. Journal of Applicable Chemistry, 7(4), 934-939. [Link: https://www.joac.info/articles/7418JoAC934-939.pdf]

- Staszewska-Krajewska, O., et al. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry, 69, 648-656. [Link: https://pubmed.ncbi.nlm.nih.gov/24076241/]

- Searle, N. E. (1948). N-Phenylmaleimide. Organic Syntheses. Coll. Vol. 5, p.957 (1973); Vol. 42, p.89 (1962). [Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0957]

- Le, Z.-G., et al. (2004). A Convenient, Efficient, and Selective N-Alkylation of N-Acidic Heterocyclic Compounds with Alkyl Halides in Ionic Liquids. Synthesis, 2004(02), 208-212. [Link: https://www.organic-chemistry.org/abstracts/lit1/131.shtm]

- Organic Syntheses Procedure for removal of succinimide byproduct. [Link: http://www.orgsyn.org/demo.aspx?prep=v90p0001]

- ResearchGate. (2012). Pyrrolidine-2,5-dione. [Link: https://www.researchgate.net/figure/The-molecular-structure-of-pyrrolidine-25-dione_fig1_232247197]

- Van der Veken, P., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1745–1750. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5588320/]

- Wikipedia. Propargyl bromide. [Link: https://en.wikipedia.org/wiki/Propargyl_bromide]

- Tchimou, N. F., et al. (2020). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 14(1), 1-10. [Link: https://www.researchgate.net/publication/344583130_Synthesis_characterization_and_antimicrobial_properties_of_two_derivatives_of_pyrrolidine-25-dione_fused_at_positions-34_to_a_dibenzobarrelene_backbone]

- BenchChem. (2025). Protocol for N-substituted Succinimide Ring Opening for Synthesis. [Link: https://www.benchchem.com/uploads/protocol/N-substituted-Succinimide-Ring-Opening-for-Synthesis.pdf]

- Organic Syntheses Procedure for succinimide synthesis. [Link: http://www.orgsyn.org/demo.aspx?prep=cv2p0562]

- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. [Link: https://www.benchchem.

- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. [Link: https://www.researchgate.

- ResearchGate. (2017). Experimental Demonstration of N-Succinimide Derivative (Part-I) Synthesis-Green Method. [Link: https://www.researchgate.net/figure/Experimental-Demonstration-of-N-Succinimide-Derivative-Part-I-Synthesis-Green-Method_fig1_319482596]

Sources

- 1. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substituted imide synthesis by alkylation [organic-chemistry.org]

- 6. Propargyl bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione from Succinimide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a valuable building block in medicinal chemistry and drug development. The document delves into the mechanistic underpinnings of the N-alkylation of succinimide with propargyl bromide, offering a detailed, step-by-step experimental protocol. Furthermore, it covers essential aspects of product purification, characterization by spectroscopic methods, and critical safety considerations. The guide also highlights the significance of the terminal alkyne functionality in the context of "click chemistry" and its applications in bioconjugation and the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Strategic Importance of this compound

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities.[2] The introduction of a propargyl group onto the succinimide nitrogen atom imparts a particularly useful functionality: a terminal alkyne. This functional group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]

The ability to readily form stable triazole linkages under mild, biocompatible conditions has made this compound a highly sought-after intermediate for the synthesis of complex molecular architectures.[5] In the realm of drug development, this molecule serves as a versatile linker, enabling the conjugation of small molecules, peptides, and other biomolecules to create targeted therapeutics and diagnostic agents.[6][7] The robust nature of the succinimide ring and the bioorthogonal reactivity of the propargyl group provide a powerful combination for advancing novel drug discovery programs.

Mechanistic Insights into the N-Propargylation of Succinimide

The synthesis of this compound from succinimide is a classic example of an N-alkylation reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The key steps are outlined below:

-

Deprotonation of Succinimide: Succinimide is weakly acidic, with the nitrogen-bound proton being susceptible to removal by a strong base. In this synthesis, sodium hydride (NaH), a non-nucleophilic strong base, is employed to deprotonate the succinimide, forming the highly nucleophilic succinimidyl anion. The reaction is irreversible as the hydrogen gas generated escapes the reaction system.

-

Nucleophilic Attack: The resulting succinimidyl anion then acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide.

-

Displacement of the Leaving Group: In a concerted fashion, the carbon-bromine bond in propargyl bromide breaks, and the bromide ion is displaced as the leaving group, leading to the formation of the desired N-propargylated product.

The choice of an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial as it can solvate the cation (Na+) without interfering with the nucleophilicity of the anion.

Potential Side Reactions

While the N-alkylation is the predominant pathway, O-alkylation can be a potential side reaction, although it is generally less favored. Over-alkylation is not a concern in this specific reaction as there are no other acidic protons to be removed after the initial N-alkylation.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Succinimide | ≥99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent grade | Sigma-Aldrich |

| Propargyl Bromide (80% solution in toluene) | Technical grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |

| Diethyl Ether, anhydrous | ≥99.7% | Fisher Scientific |

| Saturated aqueous sodium bicarbonate solution | Laboratory grade | Fisher Scientific |

| Brine (saturated aqueous sodium chloride) | Laboratory grade | Fisher Scientific |

| Anhydrous magnesium sulfate | Laboratory grade | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Addition funnel

-

Thermometer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for extraction and filtration

Synthetic Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Reagents: To the flask are added succinimide (5.0 g, 50.5 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL). The mixture is stirred until the succinimide is completely dissolved.

-

Formation of the Nucleophile: The solution is cooled to 0 °C using an ice bath. Sodium hydride (60% dispersion in mineral oil, 2.22 g, 55.5 mmol, 1.1 equivalents) is added portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. The mixture is stirred at 0 °C for an additional 30 minutes, during which time hydrogen gas evolution should be observed.

-

Alkylation: Propargyl bromide (80% solution in toluene, 6.2 mL, 55.5 mmol, 1.1 equivalents) is added dropwise via the addition funnel over 30 minutes, maintaining the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred overnight (approximately 16 hours) at room temperature.

-

Workup and Extraction: The reaction is carefully quenched by the slow addition of 100 mL of cold water. The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation of Crude Product: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Purification

The crude this compound can be purified by recrystallization.[9][10]

-

Recrystallization: The crude solid is dissolved in a minimal amount of hot isopropanol. The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.

-

Isolation of Pure Product: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold isopropanol, and dried under vacuum to afford the pure product.

Characterization and Purity Analysis

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the target compound.[1][2]

Expected 1H NMR (400 MHz, CDCl3) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | d | 2H | -N-CH 2-C≡CH |

| ~2.75 | s | 4H | -CO-CH 2-CH 2-CO- |

| ~2.25 | t | 1H | -C≡CH |

Expected 13C NMR (100 MHz, CDCl3) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~176.5 | C =O |

| ~77.0 | -C ≡CH |

| ~72.0 | -C≡C H |

| ~28.5 | -N-C H2- |

| ~28.0 | -CO-C H2-C H2-CO- |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3290 | Strong, sharp | ≡C-H stretch |

| ~2120 | Medium, sharp | C≡C stretch (alkyne) |

| ~1770 & ~1700 | Strong | C=O stretch (imide, symmetric and asymmetric) |

| ~1420 | Medium | -CH2- scissoring |

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

-

Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously. It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, is mandatory. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water, carbon dioxide, or halogenated extinguishers.

-

Propargyl Bromide: Propargyl bromide is a toxic, lachrymatory, and flammable liquid.[11][12] It should be handled in a well-ventilated fume hood with appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin and should be handled with care, avoiding skin contact and inhalation.

Conclusion

The synthesis of this compound from succinimide via N-alkylation is a robust and straightforward procedure that provides access to a highly valuable and versatile chemical intermediate. The terminal alkyne functionality serves as a convenient handle for the introduction of this scaffold into more complex molecules through click chemistry, making it a key building block in the design and development of novel therapeutics and bioconjugates. Adherence to the detailed protocol and safety guidelines presented in this guide will enable researchers to safely and efficiently synthesize this important compound for their research endeavors.

References

- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.

- FUJIFILM Wako Chemicals.

- ResearchGate. How to purify/recrystallize N-chlorosuccinimide?.

- ResearchG

- Organic Chemistry Portal.

- Sigma-Aldrich.

- PubMed. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1.

- Semantic Scholar.

- YouTube.

- MDPI. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.

- ResearchGate.

- SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

- Google Patents. SU767081A1 - Method of preparing propargyl bromide.

- MDPI.

- Thermo Fisher Scientific.

- ResearchGate.

- PMC.

- PMC.

- YouTube.

- Fisher Scientific.

- Benchchem. Protocol for N-substituted Succinimide Ring Opening for Synthesis.

- Semantic Scholar.

- MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

- ResearchGate.

- MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)

- Chemistry Stack Exchange.

- Bio-Connect.

- Organic Process Research & Development.

- PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.

- MDPI.

- 13C NMR of 1-Propanol.

- ResearchGate. (PDF)

- Google Patents. US6794551B2 - Process for producing propargyl bromide.

Sources

- 1. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]

- 6. mdpi.com [mdpi.com]

- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione molecular weight and formula

An In-depth Technical Guide to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione: A Bifunctional Scaffold for Advanced Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound for researchers, medicinal chemists, and professionals in drug development. This molecule, also commonly known as N-propargylsuccinimide, merges the biologically significant pyrrolidine-2,5-dione (succinimide) core with the versatile functionality of a terminal alkyne. This unique combination establishes it as a powerful building block for synthesizing complex molecular architectures and advanced therapeutic agents.

The pyrrolidine-2,5-dione ring is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticonvulsant and antibacterial properties.[1] Its derivatization allows for the fine-tuning of pharmacological profiles. The introduction of the propargyl group (prop-2-yn-1-yl) imparts a critical functionality: a terminal alkyne. This group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction's high efficiency, specificity, and biocompatibility make N-propargylsuccinimide an invaluable tool for conjugating the succinimide scaffold to biomolecules, polymers, or drug delivery systems, thereby enabling the development of sophisticated prodrugs and targeted therapies.[3][4]

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its constituent parts. The succinimide ring provides a rigid, polar core, while the propargyl group introduces a reactive, non-polar handle.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | Calculated |

| Molecular Weight | 137.14 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Common Name | N-propargylsuccinimide | Trivial Name |

| CAS Number | Not assigned | - |

| Physical Appearance | Predicted: White to off-white solid | Inferred from related succinimides[5] |

Molecular Structure

Caption: 2D Structure of this compound.

Synthesis and Characterization

The synthesis of N-propargylsuccinimide is a straightforward and high-yielding process based on the nucleophilic substitution of succinimide. The pyrrolidine-2,5-dione scaffold can be readily functionalized at the nitrogen atom.[6]

Synthetic Workflow: N-Alkylation of Succinimide

The primary route to N-propargylsuccinimide involves the deprotonation of succinimide followed by alkylation with a propargyl halide, such as propargyl bromide.

Caption: General workflow for the synthesis of N-propargylsuccinimide.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Succinimide (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add succinimide and anhydrous potassium carbonate.

-

Add anhydrous DMF to dissolve the reactants under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Add propargyl bromide dropwise to the stirred suspension over 15 minutes.

-

Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the succinimide anion.

-

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Self-Validation: The washing steps remove residual DMF and inorganic salts. A clear separation of layers and a neutral pH of the final aqueous wash indicate successful removal of impurities.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure product.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic methods to confirm its identity and purity.[7]

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

≡C-H stretch: A sharp, weak band around 3300-3250 cm⁻¹.

-

C≡C stretch: A weak band around 2150-2100 cm⁻¹.

-

C=O stretch (imide): Two strong bands characteristic of the symmetric and asymmetric stretching of the imide carbonyls, typically around 1770 cm⁻¹ and 1700 cm⁻¹.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₂- (succinimide ring): A singlet at ~2.8 ppm (4H).

-

-N-CH₂- (propargyl): A doublet at ~4.2 ppm (2H).

-

≡C-H (alkyne): A triplet at ~2.2 ppm (1H).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C=O (imide): Signal around ~177 ppm.

-

-CH₂- (succinimide ring): Signal around ~28 ppm.

-

-N-CH₂- (propargyl): Signal around ~29 ppm.

-

≡C-H (alkyne): Signal around ~72 ppm.

-

-C≡ (alkyne): Signal around ~78 ppm.

-

Reactivity and Applications in Drug Development

The true utility of this compound lies in its bifunctional nature, serving as a versatile linker and scaffold in medicinal chemistry.[8]

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group is an ideal handle for "click chemistry." The CuAAC reaction with an azide-functionalized molecule results in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is renowned for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it perfect for complex biological applications.[2][9]

Caption: Schematic of the CuAAC "Click" reaction with N-propargylsuccinimide.

Applications in Drug Design and Delivery

-

Prodrug Development: The succinimide core can be part of a larger pharmacophore, which is rendered inactive or targeted. The alkyne handle allows for conjugation to a carrier or targeting moiety (e.g., a peptide or antibody). Once the conjugate reaches its target, a cleavable linker can release the active drug.[10][11]

-

Bioconjugation: This molecule can be used to attach the succinimide scaffold to proteins, nucleic acids, or cell surfaces that have been functionalized with azide groups. This is crucial for creating diagnostic tools and targeted therapeutics.

-

Development of Novel Therapeutics: The pyrrolidine-2,5-dione nucleus is a privileged scaffold found in various biologically active compounds.[12] Using N-propargylsuccinimide as a starting point, chemists can click it onto other fragments to rapidly generate libraries of new chemical entities for screening against various diseases.[1]

Detailed Experimental Protocol: CuAAC "Click" Reaction

Objective: To conjugate this compound with benzyl azide as a model reaction.

Materials:

-

This compound (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent system (e.g., t-BuOH/H₂O 1:1)

Procedure:

-

In a vial, dissolve this compound and benzyl azide in the t-BuOH/H₂O solvent system.

-

In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

-

Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ. This is a critical step for the cycloaddition to proceed efficiently.[13]

-

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, indicated by the formation of a precipitate or confirmed by TLC analysis.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole product by column chromatography if necessary.

-

Trustworthiness: The high efficiency of the click reaction often yields a very clean product, sometimes requiring minimal purification, which is a hallmark of this chemical transformation.[2]

-

Conclusion

This compound is a highly valuable, bifunctional molecule that serves as a bridge between foundational medicinal chemistry and modern bioconjugation strategies. Its straightforward synthesis and the robust reactivity of its terminal alkyne via click chemistry provide researchers with a reliable tool for constructing complex molecular systems. For professionals in drug development, it represents an enabling scaffold for creating next-generation targeted therapies, prodrugs, and diagnostic agents, underscoring the power of integrating classic heterocyclic chemistry with cutting-edge conjugation techniques.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Journal of Engineering Science and Technology, 13(6), 1582-1593. [Link]

-

Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2738. [Link]

-

Jat-hy, P., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5104. [Link]

-

Stalinska, J., et al. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry, 69, 66-74. [Link]

-

PubChem. (n.d.). N-Propylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2013). How can I perform click reaction of propagyl bromide and sodium azide? [Link]

-

Mew, A. A., & Meanwell, N. A. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 525-573. [Link]

-

PubChem. (n.d.). N-Propionylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Joboury, H. A. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 1015-1025. [Link]

-

ResearchGate. (2021). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Narlawar, R., et al. (2011). Versatile site-specific conjugation of small molecules to siRNA using click chemistry. Journal of Organic Chemistry, 76(7), 2074-2082. [Link]

-

PubChem. (n.d.). n-Acryloylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2021). Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]

-

Kuete, V., et al. (2019). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 13(1), 1-9. [Link]

-

PubChem. (n.d.). N-Methylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Current Trends in Clinical Trials of Prodrugs. [Link]

-

Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. [Link]

-

Journal of the Korean Chemical Society. (2012). Quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

-

MDPI. (2023). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. N-Methylsuccinimide | C5H7NO2 | CID 70717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Versatile site-specific conjugation of small molecules to siRNA using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Pyrrolidine-2,5-dione Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities, Mechanisms of Action, and Preclinical Evaluation of Pyrrolidine-2,5-dione Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine-2,5-dione, or succinimide, nucleus is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological applications of pyrrolidine-2,5-dione derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Introduction: The Enduring Significance of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring is a recurring motif in a multitude of natural products and synthetic compounds of therapeutic importance.[1] Its prevalence in pharmacologically active molecules underscores its role as a "privileged scaffold" in drug design.[2][3] This structural unit's utility is enhanced by the relative ease of its synthesis and the potential for stereoselective functionalization at various positions on the ring, allowing for a detailed exploration of the chemical space and the fine-tuning of biological activity.[4][5] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[2][3][6]

This guide will systematically explore the major biological activities of pyrrolidine-2,5-dione derivatives, elucidating the key molecular targets and signaling pathways involved. We will also provide robust, field-proven experimental protocols to enable researchers to reliably assess these activities in a preclinical setting.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrolidine-2,5-dione derivatives have emerged as a promising class of anticancer agents, demonstrating potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines.[1][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][8]

Mechanisms of Anticancer Action

A significant body of research points to the ability of succinimide derivatives to modulate critical cellular processes implicated in cancer progression:

-

Induction of Apoptosis: Many pyrrolidine-2,5-dione compounds trigger programmed cell death in cancer cells. This is often achieved through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS), which leads to cellular damage and subsequent apoptosis.[8][9]

-

Cell Cycle Arrest: These derivatives can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G1 or G2/M phases.[8] This prevents cancer cells from dividing and proliferating.

-

Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of enzymes that are overexpressed or hyperactivated in tumor cells. Pyrrolidine-2,5-dione derivatives have been shown to inhibit various kinases, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and survival.[10]

-

Inhibition of Angiogenesis: Some derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. This is often achieved by targeting vascular endothelial growth factor receptors (VEGFRs).[1]

The following diagram illustrates a generalized workflow for the initial screening of anticancer activity.

Caption: Figure 1. A generalized workflow for screening the anticancer activity of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a preliminary indication of a compound's cytotoxic potential.[10][11]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[12]

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Pyrrolidine-2,5-dione derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of selected pyrrolidine-2,5-dione derivatives.

| Compound Class/Derivative | Target Cell Line(s) | Key Findings (IC50/GI50) |

| Pyrazoline-substituted pyrrolidine-2,5-diones | MCF-7 (Breast), HT-29 (Colon), K562 (Leukemia) | Some derivatives exhibited nanomolar activity, with IC50 values as low as 0.42 µM against MCF-7 cells.[8] |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Various cancer cell lines | Demonstrated growth inhibition and the ability to form stable complexes with EGFR and VEGFR2.[1] |

| Fused Pyrroles (e.g., Pyrrolopyrimidines) | HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic) | Showed promising anticancer activity and induced apoptosis via caspase-3/7 activation.[1] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrrolidine-2,5-dione derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators in the inflammatory pathway.[14][15]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are largely attributed to their ability to target:

-

Cyclooxygenase (COX) Enzymes: Many pyrrolidine-2,5-dione derivatives are potent and selective inhibitors of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[14][16] Selective COX-2 inhibition is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.

-

5-Lipoxygenase (5-LOX): Some derivatives exhibit dual inhibition of both COX-2 and 5-LOX.[17] The 5-LOX enzyme is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.

-

Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated immune cells.[15]

The following diagram illustrates the dual inhibition of COX and 5-LOX pathways by certain pyrrolidine-2,5-dione derivatives.

Caption: Figure 2. Mechanism of dual inhibition of COX and 5-LOX pathways.

Experimental Protocol: In Vivo Anti-inflammatory Assessment using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[17]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the release of prostaglandins and leukotrienes. The ability of a test compound to reduce the paw edema is indicative of its anti-inflammatory potential.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrrolidine-2,5-dione derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of the carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents a summary of the in vitro anti-inflammatory activity of certain pyrrolidine-2,5-dione derivatives.

| Compound Series | In Vitro Assay | Key Findings (IC50) |

| N-substituted pyrrolidine-2,5-diones (13a-e series) | COX-2 Inhibition | Compound 13e emerged as the most potent inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5.[14][16] |

| Pyrrolidine-2,5-dione with a ketoester moiety | COX-2 and 5-LOX Inhibition | Showed 78.08% inhibition of COX-2 and 71.66% inhibition of 5-LOX at 100 µg/mL.[17] |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Inhibition of pro-inflammatory cytokines | Significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of IL-6 and TNF-α.[15] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrrolidine-2,5-dione derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[18][19]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many pyrrolidine-2,5-dione derivatives are still under investigation. However, some proposed mechanisms include:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit essential bacterial enzymes, such as enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are involved in fatty acid and nucleic acid synthesis, respectively.[1]

-

Membrane Disruption: Some compounds may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some pyrrolidine-2,3-diones have shown the ability to inhibit and eradicate bacterial biofilms, such as those formed by Staphylococcus aureus.[20]

The following diagram provides a workflow for assessing the antimicrobial activity of test compounds.

Caption: Figure 3. A standard workflow for evaluating antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[21][22]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrrolidine-2,5-dione derivatives

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (microorganism in broth without the test compound)

-

Negative control (broth only)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Inoculation: Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the reported antimicrobial activity of selected pyrrolidine-2,5-dione derivatives.

| Compound Class/Derivative | Target Microorganism(s) | Key Findings (MIC) |

| Pyrrolidine-2,5-dione fused to dibenzobarrelene | S. aureus, E. coli, C. albicans | Moderate to low activity with MICs ranging from 16-256 µg/mL.[19] |

| 5-oxopyrrolidine derivative (Compound 21) | Multidrug-resistant Staphylococcus aureus | Showed promising and selective antimicrobial activity.[18] |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | S. aureus, E. faecalis, M. luteus, E. coli, P. aeruginosa | Exhibited varied antibacterial activity.[15] |

Conclusion and Future Perspectives

The pyrrolidine-2,5-dione scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, highlight its immense potential in drug discovery. The ability to readily modify the core structure allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more effective and safer drugs.

-

Development of Multi-target Agents: Given the complexity of many diseases, derivatives that can simultaneously modulate multiple targets, such as dual COX-2/5-LOX inhibitors, hold significant promise.[14]

-

Exploration of New Therapeutic Areas: While this guide has focused on cancer, inflammation, and infectious diseases, the therapeutic potential of pyrrolidine-2,5-dione derivatives extends to other areas such as neurodegenerative diseases and metabolic disorders.[4][23]

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

-

Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

-

Khan, I., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Latin American Journal of Pharmacy, 38(10), 2056-63. [Link]

-

Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, 14, 1234567. [Link]

-

Reyes-Ortega, F., et al. (2025). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. ResearchGate. [Link]

-

Li Petri, G., et al. (2021). Figure 17. General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. ResearchGate. [Link]

-

Grybos, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Ashour, M. L., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

-

Wietrzyk, J., et al. (2018). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules, 23(7), 1589. [Link]

-

Balouiri, M., et al. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Kim, H. J., et al. (2019). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 10(4), 569-575. [Link]

-

Yilmaz, I., et al. (2025). Antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. ResearchGate. [Link]

-

(2025). Bioassays for Anticancer Activities. ResearchGate. [Link]

-

Wujec, M., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3343. [Link]

-

(2025). Research progress in biological activities of succinimide derivatives. ResearchGate. [Link]

-

Ahmed, F. A., & Al Kremawi, D. Z. (2024). Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael addition reaction: arylhydrazide to maleimides. Journal of Basrah Researches Sciences, 50(2), 1-10. [Link]

-

Kumplyte, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029. [Link]

-

(n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

(n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Gavan, A. O., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(11), 2235. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103983. [Link]

-

Al-Otaibi, F. M., et al. (2023). Repurposing Antiepileptic Drugs for Cancer: A Promising Therapeutic Strategy. Cancers, 15(14), 3583. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255. [Link]

-

Al-Khazraji, A. A., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Iraqi Academic Scientific Journals, 25(4), 1-10. [Link]

-

Weatherman, R. V. (2012). Bioassays for anticancer activities. Methods in Molecular Biology, 869, 241-250. [Link]

-

Tilekar, K., et al. (2020). Potential antiproliferative compounds with pyrrolidine‐2,5‐dione (red) and substituted pyrazoline (blue) moieties. ResearchGate. [Link]

-

Melander, R. J., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry, 15(1), 1-10. [Link]

-

Sharma, T., et al. (2023). The evidence for repurposing anti-epileptic drugs to target cancer. Frontiers in Pharmacology, 14, 1234567. [Link]

-

(n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

TIENTCHEU, Y. P., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene skeleton. SciSpace. [Link]

-

Al-Warhi, T., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]

-

(n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Wang, Y., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Frontiers in Molecular Biosciences, 8, 664321. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 215-228. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The evidence for repurposing anti-epileptic drugs to target cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of N-Substituted Pyrrolidine-2,5-diones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the multifaceted mechanisms of action of N-substituted pyrrolidine-2,5-diones, a versatile class of compounds with a broad spectrum of biological activities. Drawing upon extensive research, this document delves into the molecular targets and signaling pathways through which these compounds exert their anticonvulsant, anticancer, and anti-inflammatory effects. Detailed experimental protocols and structure-activity relationship analyses are also provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Versatility of the Pyrrolidine-2,5-dione Scaffold

The N-substituted pyrrolidine-2,5-dione, also known as the succinimide ring, is a privileged scaffold in medicinal chemistry. Its inherent structural features, including the presence of a cyclic imide moiety, offer a unique combination of physicochemical properties that facilitate interactions with a diverse array of biological targets. This has led to the development of numerous derivatives with a wide range of therapeutic applications, from the treatment of epilepsy to the management of cancer and inflammatory disorders. This guide will dissect the intricate mechanisms that underpin these biological activities, providing a foundational understanding for the rational design of novel therapeutics based on this remarkable scaffold.

Anticonvulsant Activity: Modulating Neuronal Excitability

A primary and well-established therapeutic application of N-substituted pyrrolidine-2,5-diones is in the management of epilepsy. Their anticonvulsant effects are primarily attributed to their ability to modulate the activity of voltage-gated ion channels, thereby reducing neuronal hyperexcitability.

Mechanism of Action: Targeting Voltage-Gated Sodium and Calcium Channels

The principal mechanism underlying the anticonvulsant activity of many N-substituted pyrrolidine-2,5-diones is their interaction with voltage-gated sodium channels (VGSCs) and, to a lesser extent, voltage-gated calcium channels (VGCCs).[1] These channels are crucial for the initiation and propagation of action potentials in neurons.

By binding to these channels, N-substituted pyrrolidine-2,5-diones can stabilize the inactivated state of the channel, thereby reducing the influx of sodium or calcium ions. This leads to a dampening of neuronal firing and a reduction in the spread of seizure activity.[1] Molecular docking studies on related pharmacophores, such as phthalimides, suggest that these compounds interact with residues in the S6 segment of domain II (II-S6) within the inner pore of the Nav1.2 channel through hydrogen bonding and hydrophobic interactions.[2] The carbonyl groups of the dione ring are often crucial for forming these hydrogen bonds.[2]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant potency and spectrum of activity of N-substituted pyrrolidine-2,5-diones are significantly influenced by the nature of the substituents on the nitrogen atom and at the 3-position of the pyrrolidine-2,5-dione ring.

| Compound Series | Key Substituent Features | Observed Anticonvulsant Activity | Reference |

| N-phenylamino-3,3-dialkyl-pyrrolidine-2,5-diones | N-phenylamino group, dialkyl substitution at C3 | Effective in both MES and scPTZ models. N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (ED50 = 69.89 mg/kg in MES test in rats). | [3] |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Hybrids | Thiophene ring at C3, varied N-substituents (e.g., morpholinoalkyl, phenylpiperazinyl) | Activity dependent on the linker and N-substituent. Generally, methylene linkers are more active than acetamide linkers. Longer propylene linker showed higher activity. | [2] |

| N-3-arylamide substituted 5,5-cyclopropanespirohydantoins | N-arylamide group | Several compounds showed promising activity in both MES and scPTZ tests. Compound 5j had an ED50 of 9.2 mg/kg in the MES test in mice. | [1] |

| 1H-isoindole-1,3(2H)-diones and Azaspiro-diones | Varied imide fragment and N-substituents | Anticonvulsant activity is closely linked to the imide structure, with the hexahydro-1H-isoindole-1,3(2H)-dione core being favorable. | [4] |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Experimental Protocols for Anticonvulsant Activity Assessment

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

-

Animal Preparation: Use adult male mice (e.g., CD-1 strain) weighing 20-30 g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the induction of seizures.

-

Seizure Induction: Apply a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-